molecular formula C25H32N4O2S B2797403 N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 922559-23-7

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2797403
CAS No.: 922559-23-7
M. Wt: 452.62
InChI Key: FHBXIRBQYNHDDQ-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O2S and its molecular weight is 452.62. The purity is usually 95%.
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Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H30N4O2C_{20}H_{30}N_{4}O_{2} and a molecular weight of approximately 358.486 g/mol. Its structure includes an indoline moiety, a piperidine ring, and an oxalamide functional group, which are believed to contribute to its biological activity.

Property Value
Molecular FormulaC20H30N4O2
Molecular Weight358.486 g/mol
Purity~95%

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indoline Moiety : Starting from suitable precursors, the indoline ring is synthesized through cyclization reactions.
  • Attachment of Piperidine Group : The piperidine ring is introduced via nucleophilic substitution.
  • Formation of Oxalamide Linkage : The final step involves the reaction of an oxalyl chloride derivative with the amine groups to form the oxalamide bond.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in neuropharmacology and cancer research. The indoline structure is associated with serotonin receptor modulation, while the piperidine component may enhance interactions with various biological targets.

Potential Biological Activities:

  • Inhibition of Acetylcholinesterase : Similar compounds have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity.
  • Interaction with Cannabinoid Receptors : Some derivatives act as allosteric modulators of cannabinoid receptors, suggesting potential analgesic effects.

Neuropharmacological Studies

A study investigating the effects of structurally related compounds on neuropharmacological targets found that certain derivatives exhibited promising results in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. These findings suggest that this compound may possess similar properties.

Toxicological Assessments

Toxicological evaluations have been conducted on related compounds to assess their safety profiles. For instance, acute toxicity studies indicated that compounds with similar structures could lead to adverse effects at higher doses, emphasizing the need for thorough safety assessments before clinical applications.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2S/c1-28-15-12-19-16-18(10-11-21(19)28)22(29-13-6-3-7-14-29)17-26-24(30)25(31)27-20-8-4-5-9-23(20)32-2/h4-5,8-11,16,22H,3,6-7,12-15,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBXIRBQYNHDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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